N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Compounds containing the benzimidazole moiety have been known to target dihydrofolate reductase (dhfr), an enzyme involved in purine synthesis .
Mode of Action
The exact mode of action of This compound For instance, they can inhibit the activity of DHFR, thereby disrupting purine synthesis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway .
Result of Action
The molecular and cellular effects of This compound Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide are largely derived from the imidazole moiety. Imidazole has been found to interact with various enzymes, proteins, and other biomolecules . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It has been found that imidazole derivatives can have significant antimicrobial activity, with MIC in the range of 0.007 and 0.061 µM/ml . They also have been found to be potent in inhibiting the growth of the HCT116 cell line in comparison to the standard drug 5-fluorouracil .
Molecular Mechanism
Molecular docking studies of potent anticancer compounds showed their putative binding mode and significant interactions with cyclin-dependent kinase-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the benzimidazole core. The resulting intermediate is then reacted with isobutyryl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share a similar benzimidazole core and have been studied for their optoelectronic and nonlinear optical properties.
2-Phenyl substituted benzimidazole derivatives: These compounds have been investigated for their antimicrobial and anticancer activities.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide stands out due to its specific structural features and the presence of the isobutyramide group, which can influence its biological activity and chemical reactivity. Its unique combination of properties makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRMJENRKJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.